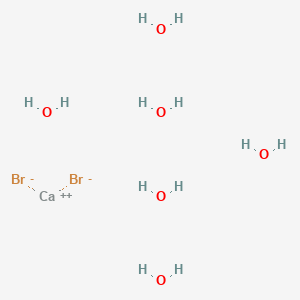

Calcium bromide hexahydrate

Beschreibung

Eigenschaften

IUPAC Name |

calcium;dibromide;hexahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Ca.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHXZNJVLUEIHK-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Ca+2].[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CaH12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Quintessential Guide to the Crystal Structure of Calcium Bromide Hexahydrate

This technical guide provides a comprehensive exploration of the crystal structure of calcium bromide hexahydrate (CaBr₂·6H₂O), tailored for researchers, scientists, and professionals in drug development. This document delves into the crystallographic specifics, experimental determination, and physicochemical properties of this compound, offering both foundational knowledge and practical insights.

Introduction: The Significance of Hydrated Crystal Structures

The arrangement of atoms and molecules in a crystalline solid dictates its physical and chemical properties. For hydrated salts such as this compound, the precise geometry of the metal cation, the counter-ion, and the integrated water molecules is of paramount importance. This structural understanding is critical in pharmaceuticals for formulation stability, in materials science for the development of novel materials, and in chemistry for comprehending fundamental intermolecular interactions. Calcium bromide, in its various hydrated forms, finds applications as a dense brine in drilling fluids, a catalyst in organic synthesis, and has been investigated for its role in thermal energy storage. The hexahydrate is a common and stable form, making its structural elucidation a key aspect of its scientific and industrial relevance.

Crystallographic Framework of this compound

This compound crystallizes in the trigonal crystal system , a fact corroborated by multiple studies.[1][2] Its structure is isostructural with that of calcium chloride hexahydrate, meaning they share the same spatial arrangement of atoms, with the primary difference being the substitution of bromide for chloride ions.[3]

Space Group and Unit Cell Parameters

The definitive crystallographic study by Leclaire and Borel in 1977 established the space group for this compound as P321 .[4][5] This space group belongs to the trigonal system and is characterized by a 3-fold rotation axis and 2-fold rotation axes perpendicular to it.

While the primary literature from Leclaire and Borel contains the precise atomic coordinates and bond lengths, this data is not widely available in common crystallographic databases. However, the isostructural relationship with CaCl₂·6H₂O provides a robust model for understanding the atomic arrangement. The unit cell parameters for CaBr₂·6H₂O would be slightly larger than those of its chloride counterpart due to the larger ionic radius of the bromide ion.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Trigonal | [1][2] |

| Space Group | P321 | [4][5] |

| Unit Cell Dimensions | Not readily available in public databases | [3] |

| Isostructural with | Calcium Chloride Hexahydrate | [3] |

The Molecular Architecture: A Closer Look

The crystal structure of this compound is a fascinating arrangement of ions and water molecules. The fundamental building block consists of a central calcium ion (Ca²⁺) coordinated by water molecules. These aquated calcium ions are then arranged in a specific lattice, with bromide ions (Br⁻) occupying interstitial positions and participating in hydrogen bonding.

The coordination geometry around the calcium ion is crucial. In isostructural hexahydrates, the calcium ion is typically coordinated by the oxygen atoms of the water molecules, forming a coordination polyhedron. The bromide ions are not directly bonded to the calcium ion but are held in the lattice through electrostatic interactions and an extensive network of hydrogen bonds with the coordinated water molecules.

Caption: Coordination of the Ca²⁺ ion in the CaBr₂·6H₂O lattice.

Physicochemical Properties and Thermal Behavior

A thorough understanding of the physicochemical properties is essential for the practical application of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molar Mass | 307.98 g/mol [2] |

| Appearance | Colorless trigonal crystals[2] |

| Density | 2.3 g/cm³ at 20°C[2] |

| Melting Point | 38.2 °C[2] |

| Solubility in Water | 125 g/100 g at 0°C; 143 g/100 g at 20°C[2] |

| Solubility in other solvents | Soluble in acetone and ethanol[2] |

The thermal behavior of CaBr₂·6H₂O is characterized by a stepwise loss of water molecules upon heating.[1] This dehydration process can be monitored using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The hexahydrate sequentially dehydrates to lower hydrates before ultimately forming the anhydrous salt.[1] When heated to decomposition, it can emit toxic fumes of hydrogen bromide.[6]

Experimental Determination of the Crystal Structure

The definitive method for elucidating the crystal structure of a compound like this compound is Single-Crystal X-ray Diffraction (SCXRD) .[3] This powerful analytical technique provides precise information about the unit cell dimensions, bond lengths, bond angles, and the overall arrangement of atoms in the crystal lattice.

Step-by-Step Methodology for SCXRD

The process of determining a crystal structure via SCXRD is a meticulous one, requiring careful execution of several key steps.

-

Crystal Growth: The foundational step is the cultivation of high-quality single crystals. For CaBr₂·6H₂O, this is typically achieved by the slow evaporation of a saturated aqueous solution at a controlled temperature and humidity.[3] The ideal crystals for SCXRD are transparent, free of defects, and have dimensions in the range of 0.1-0.3 mm.[3][7]

-

Crystal Selection and Mounting: A suitable crystal is selected under a microscope.[8] A good crystal should be uniform and exhibit sharp extinction under polarized light.[9] The chosen crystal is then carefully mounted on a goniometer head, which allows for precise orientation within the X-ray beam.[3][8]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam, typically from a molybdenum source (Mo-Kα radiation), is directed at the crystal.[8] As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal, producing a unique diffraction pattern of spots that are recorded by a detector.[3]

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal's symmetry, which leads to the assignment of the space group.[3] The intensities of the diffraction spots are also measured, which is crucial for determining the positions of the atoms.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell using computational methods. The initial structural model is then refined to achieve the best possible agreement with the experimental diffraction data.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion

The crystal structure of this compound, a trigonal system with space group P321, is a testament to the intricate and ordered world of solid-state chemistry. While detailed atomic coordinates from primary literature are not widely disseminated in public databases, its isostructural relationship with calcium chloride hexahydrate provides a strong foundation for understanding its molecular architecture. The experimental determination through single-crystal X-ray diffraction remains the gold standard for such structural elucidations. For researchers and professionals, a firm grasp of this crystal structure is indispensable for predicting its behavior, optimizing its applications, and innovating in fields ranging from pharmaceuticals to materials science.

References

- ChemicalAid. This compound.

- PubChem. Calcium Bromide. National Center for Biotechnology Information.

- Wikipedia. Calcium bromide.

- IUCr. Acta Crystallographica Section B Volume 33, Part 9, September 1977.

- Leclaire, A.; Borel, M. M. Le dichlorure et le dibromure de calcium hexahydratés. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 1977, 33(9), 2938-2940.

- ACS Publications. Understanding Hydration Transitions of CaBr2.

- DETERRA LTD. CaBr₂ Chemical Properties | Calcium Bromide Formula & Characteristics.

- ResearchGate. (PDF) Crystal structures of hydrates of simple inorganic salts. II. Water-rich calcium bromide and iodide hydrates: CaBr2·9H2O, CaI2·8H2O, CaI2·7H2O and CaI2·6.5H2O.

- ACS Publications. Understanding Hydration Transitions of CaBr2.

- University of Zurich. Preparation of Single Crystals for X-ray Diffraction.

- AzoM. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- SERC Carleton. Single-crystal X-ray Diffraction.

- Thermodynamics Research Center. ThermoML:Thermochim. Acta 2015, 609, 20-30.

- NIH National Center for Biotechnology Information. Crystallization of CsPbBr3 single crystals in water for X-ray detection.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [chemister.ru]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Calcium Bromide | CaBr2 | CID 5360316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of Calcium Bromide Hexahydrate in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of calcium bromide hexahydrate (CaBr₂·6H₂O) in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a nuanced understanding of the physicochemical principles governing the dissolution of this hydrated inorganic salt in non-aqueous media. We will delve into the intricate interplay of solvent properties, the crucial role of the water of hydration, and provide actionable experimental protocols.

Executive Summary: The Challenge of Hydrated Salt Solubility in Organic Media

Calcium bromide, particularly in its hydrated forms, is a compound of significant interest in various industrial applications, from drilling fluids to pharmaceuticals.[1][2] While its behavior in aqueous solutions is well-documented, its solubility in organic solvents presents a more complex scenario. The presence of six water molecules in the hexahydrate crystal lattice profoundly influences its interaction with organic solvent molecules.[3] This guide will dissect these interactions, providing both a theoretical framework and practical data to inform formulation and process development. Although quantitative solubility data for the hexahydrate form in organic solvents is not extensively available in public literature, we will leverage the comprehensive data for anhydrous calcium bromide as a foundational reference, critically analyzing how the water of hydration is expected to modulate this behavior.

The Physicochemical Underpinnings of Solubility: A Tale of Competing Interactions

The dissolution of an ionic salt like this compound in any solvent is a thermodynamic balancing act between the energy required to break the crystal lattice (lattice energy) and the energy released when the ions are solvated by the solvent molecules (solvation energy).[4] In the context of organic solvents, this balance is particularly delicate.

The "Like Dissolves Like" Paradigm and Beyond

The adage "like dissolves like" provides a foundational, albeit simplified, understanding.[5] Polar solvents are generally better at dissolving ionic compounds. However, the story is more complex with hydrated salts. The six water molecules in CaBr₂·6H₂O are integral to its crystal structure and present a "hydrated" interface to the solvent.[3][6]

The Decisive Role of the Water of Hydration

The water of hydration introduces a critical duality to the solubility of this compound in organic solvents:

-

Enhanced Polarity: The water molecules create a highly polar microenvironment around the Ca²⁺ and Br⁻ ions, which can facilitate interactions with polar organic solvents capable of hydrogen bonding, such as alcohols.

-

Energy Barrier: Conversely, for the salt to dissolve, the organic solvent must not only overcome the ionic lattice energy but also disrupt the coordination of the water molecules around the ions. This can be a significant energy barrier, particularly for less polar organic solvents.

The dissolution process can be visualized as a competition between the organic solvent molecules and the water of hydration to solvate the calcium and bromide ions.

Caption: Dissolution pathway of CaBr₂·6H₂O in an organic solvent.

Quantitative Solubility Profile: Insights from Anhydrous Calcium Bromide

While specific quantitative data for this compound is sparse, extensive data exists for the anhydrous form (CaBr₂). This data provides a valuable baseline for understanding the solubility trends in various organic solvents. It is reasonable to infer that the solubility of the hexahydrate will be lower than the anhydrous form in most organic solvents due to the energy required to dissociate the water of hydration.

Solubility in Alcohols

Alcohols, being polar and capable of hydrogen bonding, are generally effective solvents for calcium bromide.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Methanol | 0 | 50.4 |

| 20 | 56.2 | |

| 40 | 71.9 | |

| 60 | 97.8 | |

| Ethanol (absolute) | 0 | 46.7 |

| 20 | 53.5 | |

| 40 | 60.1 | |

| 60 | 76.0 | |

| 1-Propanol | 0 | 6.6 |

| 20 | 22.5 | |

| 60 | 76.8 | |

| 1-Butanol | 0 | 18.3 |

| 20 | 33.9 | |

| 1-Pentanol | 20 | 25.3 |

| i-Amyl alcohol | 20 | 25.6 |

| Benzyl alcohol | 10 | 12.9 |

| 20 | 15.0 | |

| 40 | 17.6 | |

| 70 | 17.0 |

Data sourced from Reference[7].

Observations:

-

Effect of Temperature: For most alcohols, the solubility of anhydrous calcium bromide increases with temperature, indicating an endothermic dissolution process.[7]

-

Effect of Alkyl Chain Length: As the alkyl chain length of the alcohol increases (from methanol to 1-pentanol), the polarity of the solvent decreases, which generally leads to a decrease in the solubility of the ionic salt.[7]

Solubility in Ketones and Other Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Acetone | 0 | 2.9 |

| 25 | 2.72 | |

| 30 | 2.72 | |

| 35 | 2.79 | |

| 40 | 2.92 | |

| Propylene Carbonate | 25 | 14.9 |

Data sourced from Reference[7].

Observations:

-

Acetone, a polar aprotic solvent, shows limited but measurable solubility for anhydrous calcium bromide.[7] The temperature dependence is not as pronounced as in alcohols.

-

Qualitative data indicates that this compound is soluble in acetone and ethanol.[8] However, it is insoluble in less polar solvents like dioxane, chloroform, and ether.[1][9][10][11][12]

Experimental Determination of Solubility: A Self-Validating Protocol

Accurate determination of the solubility of a hydrated salt in an organic solvent requires a meticulous experimental approach to account for the hygroscopic nature of the material and the potential for solvent evaporation.[13] The following protocol outlines a robust method for generating reliable solubility data.

Isothermal Shake-Flask Method

This method involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then analyzing the concentration of the solute in the saturated solution.[5]

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

To a series of sealed, temperature-controlled vessels, add a known volume of the desired organic solvent.

-

Add an excess of finely powdered this compound to each vessel to ensure that a solid phase remains at equilibrium.

-

-

Equilibration:

-

Place the sealed vessels in a constant-temperature bath equipped with an agitation mechanism (e.g., an orbital shaker).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Withdrawal and Analysis:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Determine the concentration of calcium bromide in the aliquot. This can be done gravimetrically by evaporating the solvent and weighing the residual salt, or through analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify the calcium concentration.

-

-

Self-Validation:

-

To ensure that true equilibrium has been reached, approach the equilibrium from both undersaturated and supersaturated conditions.

-

For the undersaturated approach, prepare a solution of known concentration below the expected solubility and add excess solid.

-

For the supersaturated approach, prepare a solution at a higher temperature (where solubility is greater) and then cool it to the target temperature to induce precipitation.

-

The solubility values obtained from both approaches should converge, validating the equilibrium state.

-

Concluding Remarks for the Practicing Scientist

The solubility of this compound in organic solvents is a complex interplay of ion-solvent interactions, hydrogen bonding, and the significant influence of the water of hydration. While quantitative data for the hexahydrate is limited, the behavior of the anhydrous form provides a strong predictive framework. For applications requiring precise solubility data, the experimental protocol outlined in this guide offers a robust and self-validating approach. As with all experimental work, meticulous attention to detail, particularly in maintaining anhydrous conditions and ensuring true thermodynamic equilibrium, is paramount for obtaining accurate and reproducible results.

References

- Khan Academy.

- Chemister.ru. calcium bromide. [Link]

- TerraCline.

- ACS Publications.

- Chemistry LibreTexts.

- Unacademy.

- ChemBK. Calcium bromide. [Link]

- ACS Publications.

- RSC Publishing.

- Quora. Is calcium + bromine = calcium bromide?. [Link]

- UCL.

- IndiaMART. Calcium Bromide Chemical Compound, CaBr2 Manufacturer. [Link]

- Chemistry Stack Exchange. How are solubilities of hydrate salts determined when competing equilibria are unavoidable?. [Link]

- ResearchGate.

- DETERRA LTD. CaBr₂ Chemical Properties | Calcium Bromide Formula & Characteristics. [Link]

- PubChem. Calcium Bromide. [Link]

- Wikipedia. Calcium bromide. [Link]

- iFuSE Lab. Oilfield Chemical Additive Calcium Bromide Brief Guideline 2020. [Link]

- ResearchGate.

- Google Patents.

- ResearchGate.

- Bulgarian Chemical Communications.

- ResearchGate. Solid−Liquid Equilibrium in the System of CaCl 2 −H 2 O with Special Regard to the Transition Points. [Link]

Sources

- 1. Calcium Bromide Chemical Compound, CaBr2 Manufacturer [axiomchem.com]

- 2. Calcium bromide - Wikipedia [en.wikipedia.org]

- 3. terracline.com [terracline.com]

- 4. Application of Hydration Enthalpy and Solubility- definition, examples, and FAQs [unacademy.com]

- 5. researchgate.net [researchgate.net]

- 6. Solute displacement in the aqueous phase of water–NaCl–organic ternary mixtures relevant to solvent-driven water treatment - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06361D [pubs.rsc.org]

- 7. calcium bromide [chemister.ru]

- 8. This compound [chemister.ru]

- 9. benchchem.com [benchchem.com]

- 10. 7789-41-5 CAS MSDS (Calcium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Calcium bromide CAS#: 7789-41-5 [m.chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. pubs.acs.org [pubs.acs.org]

Introduction: Contextualizing Calcium Bromide and its Hydrates

An In-depth Technical Guide to the Synthesis and Preparation of Calcium Bromide Hexahydrate

Calcium bromide (CaBr₂) is an inorganic salt of significant industrial and scientific interest. It is most commonly encountered in its hydrated forms, which include the anhydrous salt (CaBr₂), a dihydrate (CaBr₂·2H₂O), and, most frequently, the hexahydrate (CaBr₂·6H₂O).[1][2][3] All forms present as white, odorless powders or crystals that are highly soluble in water.[1][4][5] From these aqueous solutions, the hexahydrate is the stable crystalline form that precipitates under typical laboratory conditions.[1][3][6]

The utility of calcium bromide is extensive. In the oil and gas industry, its high-density aqueous solutions are critical components of drilling, completion, and workover fluids, where they help control wellbore pressures.[7][8][9] Beyond this primary application, it serves as a fire retardant, a food preservative, in photography, and has historical use in medicine as a sedative and anticonvulsant.[6][8][10] This guide provides a comprehensive, technically-grounded overview of the synthesis, preparation, and characterization of this compound, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical Profile of this compound

A thorough understanding of the material's properties is fundamental to its successful synthesis and application. This compound is a colorless, crystalline solid that is highly hygroscopic, readily absorbing moisture from the atmosphere.[5][11][12] Its key physicochemical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | CaBr₂·6H₂O | [11][13] |

| Molar Mass | 307.98 g/mol | [11][13] |

| Appearance | Colorless trigonal crystals | [11] |

| Density | 2.3 g/cm³ (at 20°C) | [11] |

| Melting Point | 38.2°C | [11] |

| Solubility in Water | 125 g/100 mL (at 0°C)143 g/100 mL (at 20°C)312 g/100 mL (at 100°C) | [1][11][14] |

Core Synthesis Methodologies: Principles and Protocols

The laboratory synthesis of this compound is primarily achieved through aqueous acid-base neutralization reactions. The choice of the calcium-containing base is a key experimental variable, influencing reaction dynamics, byproducts, and handling procedures. The overarching goal is the formation of an aqueous calcium bromide solution, from which the hexahydrate can be crystallized.

Method 1: Neutralization of Calcium Carbonate (CaCO₃)

This is arguably the most common and straightforward laboratory method, leveraging readily available and stable starting materials.[5][8][15]

Underlying Principle: The reaction between hydrobromic acid (a strong acid) and calcium carbonate (a weak base) is an acid-base neutralization that proceeds to completion. The formation of gaseous carbon dioxide is a key driving force for the reaction.

Balanced Chemical Equation: CaCO₃(s) + 2HBr(aq) → CaBr₂(aq) + H₂O(l) + CO₂(g)[15][16]

Causality and Experimental Insight: The selection of calcium carbonate is advantageous due to its low cost and low hazard profile. The effervescence of carbon dioxide provides a clear visual indicator of reaction progress. However, this gas evolution requires careful control to prevent excessive foaming and potential loss of product.

Detailed Experimental Protocol:

-

Reagent Preparation: In a well-ventilated fume hood, dilute a calculated amount of concentrated hydrobromic acid (e.g., 47-48% HBr) with deionized water. For instance, 55 mL of 47% HBr can be diluted with 50 mL of water.[4] The dilution step helps to moderate the initial reaction rate.

-

Reaction: Place the diluted HBr solution in a suitable reaction vessel (e.g., a large beaker or Erlenmeyer flask) equipped with a magnetic stirrer. Begin stirring and add a stoichiometric amount of calcium carbonate powder (e.g., 20g for the aforementioned acid quantity) in small portions.[4]

-

Expert Insight: The slow, portion-wise addition is critical. Adding the carbonate too quickly will cause vigorous foaming, leading to an overflow of the reaction mixture. Allow the effervescence to subside between additions.

-

-

Completion and Filtration: Once all the calcium carbonate has been added and gas evolution has ceased, gently heat the solution to ensure the reaction is complete and to expel any remaining dissolved CO₂. If any insoluble impurities are present, filter the warm solution.[4]

-

Concentration: Transfer the clear filtrate to an evaporating dish and heat it gently on a water bath.[4] Concentrate the solution until a crystalline film begins to form on the surface upon cooling a small sample.

-

Expert Insight: Over-concentration can lead to the formation of a solid mass that is difficult to work with. The goal is to create a saturated solution at an elevated temperature.

-

-

Crystallization: Cover the evaporating dish and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.[4] this compound will crystallize from the solution.

-

Isolation and Drying: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any residual acid. Dry the crystals between sheets of filter paper or in a desiccator.[4] Due to the compound's low melting point (38.2°C), oven drying is not recommended.[11]

Method 2: Neutralization of Calcium Hydroxide (Ca(OH)₂)

An alternative neutralization route involves the use of calcium hydroxide. This method avoids the issue of foaming associated with carbonates.[7][17][18]

Underlying Principle: This is a classic strong acid-strong base neutralization reaction that produces a salt and water. The reaction is typically less vigorous than the carbonate method.

Balanced Chemical Equation: Ca(OH)₂(s) + 2HBr(aq) → CaBr₂(aq) + 2H₂O(l)[17][19]

Causality and Experimental Insight: The primary advantage of this method is the absence of gas evolution, which simplifies the reaction setup and control. However, the quality of commercial calcium hydroxide can be variable, and it is less soluble in water than calcium bromide, meaning the reaction occurs as a solid-liquid interaction. Ensuring complete reaction may require longer stirring times or gentle heating.

Detailed Experimental Protocol:

The protocol is broadly similar to the carbonate method, with the key difference in the reaction step.

-

Reagent Preparation: Prepare a diluted solution of hydrobromic acid as described in Method 1.

-

Reaction: While stirring the HBr solution, slowly add a stoichiometric amount of calcium hydroxide powder. The reaction is exothermic, and some warming of the solution will be observed. Stir the mixture until all the solid calcium hydroxide has dissolved, indicating the completion of the reaction. Gentle heating can be applied to expedite the process.

-

Filtration, Concentration, Crystallization, and Isolation: Follow steps 3 through 6 from the calcium carbonate protocol.

Method 3: Neutralization of Calcium Oxide (CaO)

Calcium oxide can also be used as the basic starting material, reacting vigorously with hydrobromic acid.[9][16]

Underlying Principle: The reaction of the basic oxide with the acid forms the salt and water. This reaction is significantly more exothermic than the previous two methods.

Balanced Chemical Equation: CaO(s) + 2HBr(aq) → CaBr₂(aq) + H₂O(l)[9]

Causality and Experimental Insight: This method is rapid but requires careful management of the reaction temperature. The significant heat evolution can cause the solution to boil if the reagents are mixed too quickly. Therefore, an ice bath is often necessary to control the reaction temperature.

Detailed Experimental Protocol:

-

Reagent Preparation: Prepare a diluted solution of hydrobromic acid in a reaction vessel.

-

Reaction: Place the reaction vessel in an ice bath to dissipate heat. While stirring vigorously, add the calcium oxide powder in very small portions. Monitor the temperature of the solution and control the addition rate to keep it from boiling.

-

Completion and Workup: Once the addition is complete and all the CaO has reacted, remove the vessel from the ice bath and stir for a further period to ensure completion. Then, follow steps 3 through 6 from the calcium carbonate protocol for filtration, concentration, crystallization, and isolation.

Process Validation and Product Characterization

To ensure the synthesis has yielded the correct product at the desired purity, a series of analytical validations must be performed. This constitutes a self-validating system, confirming both the identity and quality of the prepared this compound.

Qualitative and Quantitative Analysis

Simple, rapid tests can confirm the presence of the constituent ions, while more rigorous methods provide quantitative data on purity.

-

Flame Test for Calcium (Ca²⁺): Introduction of the sample into a Bunsen burner flame should produce a characteristic brick-red color.[15]

-

Precipitation Test for Bromide (Br⁻): Acidifying an aqueous solution of the product with dilute nitric acid, followed by the addition of silver nitrate solution, will yield a pale yellow, curdy precipitate of silver bromide (AgBr).[15][20]

-

Gravimetric Analysis: For quantitative assessment, the bromide content can be determined by precipitating it as silver bromide, followed by careful drying and weighing of the precipitate.[15]

-

Complexometric Titration: The calcium content can be quantified via titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

Structural and Thermal Characterization

Advanced techniques are employed to confirm the crystalline structure and the specific hydrate form.

-

Powder X-Ray Diffraction (PXRD): This is a powerful technique for identifying the crystalline phase of the bulk material. The resulting diffraction pattern serves as a fingerprint, which can be compared against reference patterns for this compound to confirm its identity.[21]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC): These thermal analysis techniques are crucial for confirming the hydration state. When heated, this compound will lose its six water molecules in a stepwise manner.[22] TGA measures the mass loss as a function of temperature, which should correspond to the theoretical water content of the hexahydrate (35.1%). DSC measures the heat flow associated with these dehydration events, which are endothermic processes.[22]

Visualizing the Synthesis and Characterization Workflows

Safety, Handling, and Storage

Prudent laboratory practice is paramount when synthesizing this compound, primarily due to the hazards associated with the reagents.

-

Hydrobromic Acid (HBr): A strong, corrosive acid. It can cause severe skin and eye burns and is a respiratory irritant. All work with concentrated HBr must be conducted in a certified chemical fume hood.[23]

-

Calcium Oxide (CaO): Can cause severe irritation upon contact with skin, eyes, or the respiratory tract. Its reaction with water (or acid) is highly exothermic.

-

Personal Protective Equipment (PPE): At all stages of the synthesis, appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[8]

-

Product Handling: Calcium bromide itself is a skin and eye irritant.[8][23]

-

Storage: Due to its highly hygroscopic nature, the final product must be stored in a tightly sealed container in a dry environment, such as a desiccator, to prevent deliquescence.[23]

References

- Calcium Bromide Manufacturing Industry Overview. (n.d.). NPCS.

- The neutralization reaction of calcium hydroxide with hydrobromic acid (HBr) is: Ca(OH)2 + ... (2023, October 11). brainly.com.

- Oilfield Chemical Additive Calcium Bromide Brief Guideline 2020. (2021, November 2). Oilfield Chemical Additive.

- This compound. (n.d.). chemister.ru.

- Calcium bromide. (n.d.). Wikipedia.

- Calcium Bromide: Manufacturing Process, Suppliers in India, and Industrial Uses. (n.d.). ibuychem.com.

- Calcium bromide (CaBr2) properties. (n.d.). material-properties.org.

- An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Calcium Bromide. (2025). BenchChem.

- Calcium Bromide: Structure, Properties, Preparations, and Uses. (n.d.). SNDB.

- HBr + Ca(OH)2 = H2O + CaBr2 - Balanced chemical equation. (n.d.). Chemical Equation Balancer.

- Write the balanced equation for the neutralization of HBr by Ca(OH)2. (n.d.). study.com.

- Calcium Bromide Production Cost Analysis & Profit Insights. (n.d.). IMARC Group.

- This compound. (n.d.). PubChem.

- An aqueous solution of hydrobromic acid is standardized by titration... (n.d.). CK-12 Foundation.

- Calcium Bromide. (n.d.). Orange Chemicals FZ LLC.

- Solved: Write out and balance the neutralization reaction between calcium hydroxide and hydrobromi... (n.d.). Gauth.

- Calcium Bromide. (n.d.). PubChem.

- CaBr₂ Chemical Properties. (n.d.). DETERRA LTD.

- Calcium Bromide Formula: Properties, Chemical Structure and Uses. (n.d.). Extramarks.

- Unveiling the Thermal Behavior of Calcium Bromide and Its Hydrates: A Comparative Guide. (2025, December). BenchChem.

- What is Calcium Bromide? & It's Uses. (n.d.). Stellar Exports.

- Calcium Bromide. (n.d.). Yogi Intermediates PVT. LTD.

- Calcium bromide hydrate (CaBr2•xH2O)-Crystalline. (n.d.). FUNCMATER.

- Calcium bromide. (n.d.). Align Chemical Ltd.

- Calcium Bromide. (n.d.). Anron Chemicals Co.

- SAFETY DATA SHEET - Calcium bromide. (2009, September 26). Fisher Scientific.

- What are the uses and methods of preparing calcium bromide? (n.d.). Guidechem.

- Calcium bromide synthesis. (n.d.). ChemicalBook.

- Calcium Bromide Formula: Preparation, Properties, Applications. (n.d.). Collegedunia.

- Testing procedure (Method of analysis) for Bromides, Calcium Salts and Carbonates. (2011, August 13). Pharmaguideline.

- Calcium bromide hydrate, for analysis. (n.d.). Thermo Fisher Scientific.

Sources

- 1. Calcium bromide - Wikipedia [en.wikipedia.org]

- 2. Calcium Bromide [orangekemicals.com]

- 3. alignchemical.com [alignchemical.com]

- 4. Oilfield Chemical Additive Calcium Bromide Brief Guideline 2020 - IRO Oil Drilling Chemical Company [irooildrilling.com]

- 5. extramarks.com [extramarks.com]

- 6. buy Calcium bromide hydrate Crystalline manufacturers - FUNCMATER [funcmater.com]

- 7. entrepreneurindia.co [entrepreneurindia.co]

- 8. sndb.in [sndb.in]

- 9. imarcgroup.com [imarcgroup.com]

- 10. anronchemical.com [anronchemical.com]

- 11. This compound [chemister.ru]

- 12. What is Calcium Bromide?| Stellar Exports [stellar-exports.com]

- 13. This compound | Br2CaH12O6 | CID 91886319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. calcium-bromide.com [calcium-bromide.com]

- 15. webqc.org [webqc.org]

- 16. npcsblog.com [npcsblog.com]

- 17. brainly.com [brainly.com]

- 18. Calcium Bromide | CaBr2 | CID 5360316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. webqc.org [webqc.org]

- 20. Testing procedure (Method of analysis) for Bromides, Calcium Salts and Carbonates | Pharmaguideline [pharmaguideline.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. fishersci.com [fishersci.com]

The Thermal Decomposition of Calcium Bromide Hexahydrate: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the thermal decomposition of calcium bromide hexahydrate (CaBr₂·6H₂O), a process of significant interest to researchers, scientists, and professionals in drug development and materials science. Understanding the thermal behavior of hydrated salts is crucial for applications ranging from pharmaceutical formulation and stability to the development of phase change materials for thermal energy storage.[1] This document offers a detailed analysis of the decomposition pathway, experimental methodologies for its characterization, and the underlying scientific principles governing these transformations.

Introduction: The Significance of Hydrated Salt Decomposition

Calcium bromide is an inorganic salt that readily forms hydrates, with the hexahydrate being a common and stable form.[1][2] The water molecules in the crystal lattice are not merely superficially attached; they are integral to the crystal structure and are released in a stepwise manner upon heating. This process of dehydration is endothermic and occurs at specific temperature ranges, reflecting the energy required to break the bonds between the water molecules and the calcium bromide. A thorough understanding of this thermal decomposition is paramount for controlling manufacturing processes, ensuring product stability, and designing materials with specific thermal properties.

The Stepwise Decomposition Pathway of this compound

The thermal decomposition of this compound is not a single-step event but rather a sequential loss of water molecules, leading to the formation of lower hydrates before ultimately yielding the anhydrous salt.[1] While various hydrates have been identified, the generally accepted pathway involves the formation of a tetrahydrate, dihydrate, and monohydrate as stable intermediates.[1][3]

The decomposition can be represented by the following series of reactions:

CaBr₂·6H₂O → CaBr₂·4H₂O + 2H₂O CaBr₂·4H₂O → CaBr₂·2H₂O + 2H₂O CaBr₂·2H₂O → CaBr₂·H₂O + H₂O CaBr₂·H₂O → CaBr₂ + H₂O

It is important to note that the existence of other intermediates, such as tri- and hemitrihydrates, has been a subject of scientific discussion, but their stability and isolation can be challenging.[1][4] The precise temperatures for each dehydration step can be influenced by experimental conditions such as the heating rate and the atmospheric environment.[1]

Below is a diagram illustrating the sequential dehydration of this compound.

Caption: Stepwise dehydration of this compound.

Quantitative Analysis of Thermal Decomposition

The primary techniques for quantitatively studying the thermal decomposition of hydrated salts are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.[1]

Thermogravimetric Analysis (TGA) Data

TGA provides a clear indication of the temperature ranges at which water molecules are lost. The percentage of mass loss at each step corresponds to the number of water molecules released.

| Hydrate Transition | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| CaBr₂·6H₂O → CaBr₂·4H₂O | 35 - 80 | 11.62 | ~11.6 |

| CaBr₂·4H₂O → CaBr₂·2H₂O | 80 - 120 | 13.14 | ~13.1 |

| CaBr₂·2H₂O → CaBr₂·H₂O | 120 - 160 | 7.63 | ~7.6 |

| CaBr₂·H₂O → CaBr₂ | > 160 | 8.26 | ~8.3 |

Note: The temperature ranges are approximate and can be influenced by experimental conditions such as heating rate.[1]

Differential Scanning Calorimetry (DSC) Data

DSC reveals the endothermic and exothermic events associated with the decomposition. The dehydration of this compound is an endothermic process, meaning it requires an input of energy. The melting of the hydrate is also an important thermal event.

| Thermal Event | Onset Temperature (°C) | Enthalpy Change (ΔH) |

| Melting of CaBr₂·6H₂O | ~34.3 | Endothermic |

| Dehydration Steps | Correlates with TGA ranges | Endothermic |

This compound is a congruent-melting material, meaning it melts to a liquid of the same composition and freezes completely at the same temperature without segregation.[5][6][7] This property, along with its high density, makes it a desirable phase change material for thermal energy storage.[6][7]

Experimental Protocol: TGA/DSC Analysis of this compound

To ensure accurate and reproducible data, a well-defined experimental protocol is essential. The following is a representative methodology for conducting simultaneous TGA/DSC analysis.

Instrumentation and Sample Preparation

-

Instrumentation: A simultaneous TGA/DSC instrument is recommended for concurrent analysis of mass loss and heat flow.[1]

-

Sample Preparation:

Experimental Parameters

-

Temperature Program:

-

Equilibrate the sample at 25°C for 5 minutes.[1]

-

Heat the sample from 25°C to a final temperature (e.g., 300°C) at a controlled heating rate (e.g., 10°C/min).

-

-

Atmosphere:

Data Acquisition and Analysis

-

Data Acquisition: Continuously record the sample mass, temperature, and differential heat flow as a function of temperature.[1]

-

Data Analysis:

-

TGA Curve: Determine the onset and end temperatures of each mass loss step. Calculate the percentage of mass loss for each step and correlate it with the theoretical loss of water molecules.

-

DSC Curve: Identify the endothermic peaks corresponding to melting and dehydration events.[1] The onset temperature of a peak indicates the transition temperature, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.[1]

-

Below is a diagram of the experimental workflow for TGA/DSC analysis.

Caption: Experimental workflow for TGA/DSC analysis.

Structural Considerations and Comparative Analysis

The crystal structures of the different calcium bromide hydrates have been studied, with the anhydrate, monohydrate, dihydrate, and hexahydrate forms being characterized.[3] The arrangement of water molecules and their coordination with the calcium ion dictates the stability of each hydrate. For instance, the dihydrate of calcium bromide has a similar crystal structure to that of calcium chloride dihydrate, differing primarily in the unit cell size due to the different anionic radii.[3]

A comparison with the thermal behavior of calcium chloride (CaCl₂), a structurally similar salt, can provide valuable insights. While both form a series of hydrates, the dehydration of calcium chloride is often more complex and path-dependent, with the formation of various intermediate hydrates that can be metastable.[1] In contrast, the dehydration of calcium bromide appears to be more regular.[1]

Applications and Implications

A detailed understanding of the thermal decomposition of this compound is critical for several applications:

-

Pharmaceuticals: In drug development, excipients like calcium bromide may be used. Their hydration state can significantly impact the stability, shelf-life, and processing of the final drug product.

-

Phase Change Materials (PCMs): As a congruent-melting salt hydrate, CaBr₂·6H₂O is a candidate for thermal energy storage applications.[5][6][7] Its melting point and heat of fusion are key parameters for designing efficient and reliable thermal storage systems.

-

Drilling Fluids: Concentrated solutions of calcium bromide are used as drilling fluids in the oil and gas industry.[2][8] Understanding the solid-liquid phase behavior at different temperatures is crucial for maintaining the desired fluid properties.

-

Chemical Synthesis: The preparation of anhydrous calcium bromide often starts from the hexahydrate, making the dehydration process a critical step in its manufacturing.

Conclusion

The thermal decomposition of this compound is a well-defined, stepwise process that can be accurately characterized using techniques like TGA and DSC. The sequential loss of water molecules through distinct hydrate intermediates has significant implications for various industrial and research applications. By employing rigorous experimental protocols and a thorough understanding of the underlying physicochemical principles, researchers and scientists can effectively control and utilize the thermal properties of this important hydrated salt.

References

- Calcium Bromide | CaBr2 | CID 5360316. PubChem. [Link]

- Hydrated calcium bromide reversible phase change composition.

- Calcium bromide hydration for heat storage systems. Taylor & Francis Online. [Link]

- Hydrated calcium bromide reversible phase change composition.

- Understanding Hydration Transitions of CaBr2.

- Calcium Bromide Formula: Preparation, Properties, Applic

- Hydrated calcium bromide reversible phase change composition.

- Calcium bromide. Wikipedia. [Link]

- Process for the preparation of cabr2 hydrates and uses thereof.

- Calcium Bromide Formula: Properties, Chemical Structure and Uses. Extramarks. [Link]

- (PDF) Calcium bromide hydration for heat storage systems.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Calcium bromide - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2004050557A1 - Process for the preparation of cabr2 hydrates and uses thereof - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. US4690769A - Hydrated calcium bromide reversible phase change composition - Google Patents [patents.google.com]

- 7. Hydrated calcium bromide reversible phase change composition - Patent 0255928 [data.epo.org]

- 8. Calcium Bromide | CaBr2 | CID 5360316 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical reactivity of calcium bromide hexahydrate

An In-Depth Technical Guide to the Chemical Reactivity of Calcium Bromide Hexahydrate

Executive Summary

Calcium bromide (CaBr₂), particularly in its hexahydrate form (CaBr₂·6H₂O), is a compound of significant industrial and scientific importance. Its utility stems directly from a unique combination of physical properties and chemical reactivities. This guide provides a comprehensive exploration of the reactivity of this compound, moving beyond a simple cataloging of reactions to explain the underlying chemical principles and their practical implications. We will delve into its thermal behavior, acid-base chemistry, redox potential, and role in complexation reactions. The narrative is grounded in established chemical theory, supported by experimental data, and structured to provide actionable insights for laboratory and industrial applications.

Core Physicochemical Properties and Structural Integrity

A foundational understanding of the physicochemical properties of this compound is essential to comprehend its reactivity. The hexahydrate consists of a calcium cation (Ca²⁺) coordinated with six water molecules, with two bromide anions (Br⁻) completing the crystal lattice. This structure is the basis for its characteristic properties.

Calcium bromide is a white, odorless, crystalline solid that is highly deliquescent, meaning it readily absorbs moisture from the atmosphere to form a solution.[1][2][3] This hygroscopic nature necessitates storage in tightly sealed containers in a dry, well-ventilated environment.[2][4][5]

Table 1: Key Physicochemical Properties of Calcium Bromide and Its Hexahydrate

| Property | Anhydrous (CaBr₂) | Hexahydrate (CaBr₂·6H₂O) |

| Molar Mass | 199.89 g/mol [1][6] | 307.98 g/mol [7][8] |

| Appearance | Hygroscopic colorless crystals[6][9] | White crystalline powder[10][11] |

| Melting Point | 730 °C[6][12][13] | 38.2 °C[1][7] |

| Density | 3.353 g/cm³[6][9][13] | ~2.3 g/cm³[7][10] |

| Solubility in Water | Highly soluble: 143 g/100 mL at 20°C[6][9][14] | Highly soluble[2][15] |

| Solubility in Organics | Soluble in alcohol and acetone[10][13][16] | Soluble in ethanol and acetone[7] |

| Aqueous Solution pH | Neutral (approx. 6.0-8.0)[1][9][14] | Neutral[16] |

Thermal Reactivity: A Stepwise Dehydration Cascade

The thermal decomposition of this compound is not a singular event but a sequential loss of its water of hydration, culminating in the anhydrous salt.[17] This behavior is critical in applications requiring thermal stability, such as high-temperature drilling fluids, and for preparing the anhydrous form for chemical synthesis.[9][17]

The process can be monitored effectively using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the mass loss as a function of temperature, while DSC tracks the heat flow associated with phase transitions.

Caption: Stepwise thermal dehydration of this compound.

At extremely high temperatures (above 700°C) in the presence of air, anhydrous calcium bromide can further decompose via oxidation to yield calcium oxide and bromine gas.[9][18]

2 CaBr₂(s) + O₂(g) → 2 CaO(s) + 2 Br₂(g)

Experimental Protocol: Thermogravimetric Analysis (TGA) of CaBr₂·6H₂O

Objective: To determine the temperature ranges and mass loss associated with the dehydration steps of this compound.

Materials & Equipment:

-

This compound (CaBr₂·6H₂O)

-

Simultaneous TGA/DSC instrument

-

Alumina or aluminum crucibles

-

Microbalance

-

Nitrogen gas (high purity)

Methodology:

-

Sample Preparation: Due to the hygroscopic nature of the sample, handle it within a controlled humidity environment (e.g., a glove box).[17]

-

Taring: Place an empty crucible on the TGA balance and tare it.

-

Loading: Accurately weigh 5-10 mg of CaBr₂·6H₂O into the tared crucible.

-

Instrument Setup:

-

Place the sample crucible onto the TGA autosampler or manual holder.

-

Purge the furnace with nitrogen at a flow rate of 50 mL/min. This inert atmosphere prevents unwanted oxidative side reactions.[17]

-

-

Thermal Program:

-

Equilibrate the sample at 25°C for 5 minutes.

-

Ramp the temperature from 25°C to 400°C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss (%) as a function of temperature.

-

Analyze the resulting TGA curve to identify the distinct steps of dehydration. Calculate the experimental mass loss for each step and compare it to the theoretical mass loss for the removal of water molecules.

-

Analyze the corresponding DSC curve for endothermic peaks, which indicate the energy absorbed during water removal.

-

Reactivity in Aqueous Systems: Acid-Base and Precipitation

Calcium bromide is the salt of a strong acid (hydrobromic acid, HBr) and a strong base (calcium hydroxide, Ca(OH)₂).[19][20] Consequently, its aqueous solutions are neutral, with a pH near 7.[1][9][14] This neutrality is a key advantage in applications like drilling fluids, where a corrosive pH would be detrimental to equipment.[21]

Ca(OH)₂(aq) + 2 HBr(aq) → CaBr₂(aq) + 2 H₂O(l)

Despite its neutrality, CaBr₂ readily participates in double displacement reactions when mixed with solutions containing ions that form insoluble salts with either Ca²⁺ or Br⁻.

Reaction with Acids

When calcium bromide reacts with sulfuric acid (H₂SO₄), a precipitation reaction occurs, forming insoluble calcium sulfate (CaSO₄).[22][23][24] This reaction is a classic example of precipitating an alkaline earth metal sulfate.

CaBr₂(aq) + H₂SO₄(aq) → CaSO₄(s)↓ + 2 HBr(aq) [22][24]

If concentrated sulfuric acid is used, a redox reaction can also occur where the sulfuric acid acts as an oxidizing agent, oxidizing the bromide ions to elemental bromine.[25]

CaBr₂(aq) + 2 H₂SO₄(conc) → CaSO₄(s) + Br₂(g) + SO₂(g) + 2 H₂O(l) [25]

Reaction with Bases

A similar precipitation occurs with strong bases like sodium hydroxide (NaOH). The calcium ions react with hydroxide ions to form calcium hydroxide, which has low solubility in water and precipitates out.[26]

CaBr₂(aq) + 2 NaOH(aq) → Ca(OH)₂(s)↓ + 2 NaBr(aq) [26]

Caption: Precipitation reactions of aqueous Calcium Bromide.

Experimental Protocol: Precipitation of Calcium Sulfate

Objective: To demonstrate the precipitation of calcium sulfate from an aqueous solution of calcium bromide.

Materials & Equipment:

-

This compound

-

1 M Sulfuric acid (H₂SO₄) solution

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (funnel, filter paper)

Methodology:

-

Preparation of CaBr₂ Solution: Dissolve 10.0 g of CaBr₂·6H₂O in 50 mL of deionized water in a 100 mL beaker. Stir until the solid is fully dissolved.

-

Reaction: While stirring, slowly add 35 mL of 1 M H₂SO₄ solution to the calcium bromide solution. A white precipitate of calcium sulfate will form immediately.[23]

-

Digestion: Gently heat the mixture to about 60°C and allow it to stand for 15-20 minutes. This process, known as digestion, encourages the growth of larger crystals, which are easier to filter.

-

Isolation: Set up the filtration apparatus. Wet the filter paper with deionized water to ensure a good seal.

-

Filtration: Carefully pour the mixture through the filter paper, collecting the filtrate.

-

Washing: Wash the collected precipitate on the filter paper with two small portions of cold deionized water to remove any soluble impurities (like HBr or excess reactants).

-

Drying: Carefully remove the filter paper and allow the calcium sulfate precipitate to dry in a drying oven at 110°C.

Redox Reactivity and Applications in Synthesis

The chemical reactivity of calcium bromide is also defined by the redox potential of the bromide ion (Br⁻). The bromide ion can be oxidized to elemental bromine (Br₂), making calcium bromide a useful source of bromide ions that can act as a moderate reducing agent.[9]

The standard reduction potential for the Br₂/Br⁻ half-cell is E° = +1.087 V.[9] This means that any oxidizing agent with a standard reduction potential greater than +1.087 V can, in principle, oxidize bromide to bromine.

Key Redox Reactions:

-

Oxidation by Halogens: Chlorine gas (Cl₂), being a stronger oxidizing agent, will readily displace bromine from the bromide salt. CaBr₂(aq) + Cl₂(g) → CaCl₂(aq) + Br₂(aq)

-

Source of Bromide Ions: In organic synthesis, calcium bromide serves as a soluble and convenient source of nucleophilic bromide ions for various reactions, such as the formation of alkyl bromides.[9][10]

-

Complexation: Calcium bromide can form complexes with Lewis bases. A notable application is its reaction with triphenylphosphine oxide, a common byproduct of Wittig and other reactions. The formation of a complex allows for the removal of the oxide from the reaction mixture without resorting to chromatography.[6][9]

Industrial Significance: Reactivity in Action

The chemical principles outlined above directly translate into several large-scale industrial applications.

-

Oil and Gas Drilling Fluids: The high solubility of CaBr₂ allows for the creation of high-density, clear brine solutions.[10][16][27] These fluids are used to control wellbore pressures during completion and workover operations, preventing blowouts.[10][28][29] Its hygroscopic nature helps inhibit the swelling of clay and shale formations, maintaining wellbore stability.[28][29] The thermal stability of the salt is crucial for high-pressure, high-temperature (HPHT) wells.[29]

-

Mercury Emissions Control: In coal-fired power plants, calcium bromide is used to control mercury emissions. At high combustion temperatures, it decomposes and reacts with elemental mercury (Hg⁰) to form oxidized mercury species (e.g., HgBr₂).[1][13] These ionic species are more easily captured by downstream pollution control equipment.[13]

-

Other Applications: Calcium bromide also finds use as a fire retardant, a food preservative, in photography, and as a dehydrating agent.[1][6][10] In medicine, it has been used as a sedative and anticonvulsant.[12]

Safety and Handling Considerations

While relatively non-toxic, calcium bromide hydrate is an irritant and requires proper handling.[3][4]

-

Personal Protective Equipment (PPE): Safety glasses or goggles, gloves, and a lab coat should be worn when handling the compound.[4][5][30] In dusty conditions, respiratory protection may be necessary.[4]

-

Incompatibilities: Calcium bromide is incompatible with strong oxidizing agents, strong acids, and some metals.[3][11][30] Reactions can be vigorous and potentially hazardous.

-

Storage: Due to its hygroscopic nature, it must be stored in a cool, dry, well-ventilated area in tightly closed containers.[2][5][31]

Conclusion

The chemical reactivity of this compound is multifaceted, governed by the interplay of its hydration state, the ionic character of its constituents, and the redox potential of the bromide anion. Its thermal decomposition follows a predictable, stepwise dehydration pathway. In solution, it behaves as a neutral salt but readily undergoes precipitation reactions with specific acids and bases. As a source of bromide ions, it is a valuable reagent in synthesis and a key component in industrial processes ranging from energy extraction to environmental protection. For the research and drug development professional, a thorough understanding of this reactivity is paramount for its safe handling, effective application, and the innovative development of new processes and materials.

References

- Multichem Exports. (n.d.). Calcium bromide hydrate. Multichem Exports.

- National Center for Biotechnology Information. (n.d.). Calcium bromide. PubChem.

- Oilfield Chemical. (2021). Oilfield Chemical Additive Calcium Bromide Brief Guideline 2020. Oilfield Chemical.

- Stellar Exports. (n.d.). What is Calcium Bromide? & It's Uses. Stellar Exports.

- Wikipedia. (n.d.). Calcium bromide. Wikipedia.

- GeeksforGeeks. (2023). Calcium Bromide Formula - Structure, Properties, Uses, Sample Questions. GeeksforGeeks.

- Axiom Chemicals Pvt. Ltd. (n.d.). Calcium Bromide Hydrate. Axiom Chemicals Pvt. Ltd.

- Loba Chemie. (2024). CALCIUM BROMIDE HYDRATE EXTRA PURE - Safety Data Sheet. Loba Chemie.

- Foodchem Additives. (n.d.). Calcium Bromide. Foodchem Additives.

- Mol-Instincts. (n.d.). CaBr₂ Chemical Properties | Calcium Bromide Formula & Characteristics. Mol-Instincts.

- Core Chemicals. (n.d.). Calcium Bromide in Drilling, Uses and Benefits Explained. Core Chemicals.

- Extramarks. (n.d.). Calcium Bromide Formula: Properties, Chemical Structure and Uses. Extramarks.

- Chemical Equations online!. (n.d.). CaBr2 + H2SO4 → CaSO4 + 2 HBr. Chemical Equations online!.

- Breslyn.org. (2020). Is CaBr2 acidic, basic, or neutral (dissolved in water)?. YouTube.

- chemister.ru. (n.d.). This compound. chemister.ru.

- Chemical Equations online!. (n.d.). CaBr2 + 2 H2SO4 → CaSO4 + SO2 + 2 H2O + Br2. Chemical Equations online!.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Study.com. (n.d.). Determine whether or not the following reaction is a precipitation reaction. CaBr2(aq) + H2SO4(aq) arrow CaSO4(s) + 2HBr(g). Study.com.

- Cargo Handbook. (n.d.). Calcium Bromide. Cargo Handbook.

- ChemicalAid. (n.d.). CaBr2 + H2SO4 = CaSO4 + HBr. ChemicalAid.

- You-iggy. (2022). CaS + 2HBr → CaBr2 + H2S. You-iggy.

- Chegg.com. (2016). Solved Calcium bromide reacts with sulfuric acid to produce. Chegg.com.

- Quora. (2022). What is the chemical equation for the reaction between bromine and calcium?. Quora.

- Reddit. (2024). Ca(OH)2 + 2HBr -> CaBr2 + 2H2O || Is this acid-base reaction?. Reddit.

- Canyon Components. (n.d.). CALCIUM BROMIDE Chemical compatibility with O-rings, rubbers, & plastics. Canyon Components.

- University of California, Riverside. (2004). Chemical Compatibility Table. University of California, Riverside.

Sources

- 1. Calcium Bromide | CaBr2 | CID 5360316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 71626-99-8: Calcium bromide, hydrate | CymitQuimica [cymitquimica.com]

- 3. Calcium Bromide - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Calcium bromide - Wikipedia [en.wikipedia.org]

- 7. This compound [chemister.ru]

- 8. This compound | Br2CaH12O6 | CID 91886319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. webqc.org [webqc.org]

- 10. Calcium bromide hydrate Exporter | Calcium bromide hydrate Exporting Company | Calcium bromide hydrate International Distributor [multichemexports.com]

- 11. Calcium Bromide Hydrate Chemical Manufacturer, Exporter [axiomchem.com]

- 12. What is Calcium Bromide?| Stellar Exports [stellar-exports.com]

- 13. Calcium Bromide Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 14. calcium-bromide.com [calcium-bromide.com]

- 15. chemimpex.com [chemimpex.com]

- 16. Oilfield Chemical Additive Calcium Bromide Brief Guideline 2020 - IRO Oil Drilling Chemical Company [irooildrilling.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Calcium Bromide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 19. youtube.com [youtube.com]

- 20. reddit.com [reddit.com]

- 21. Enhancing Oil Drilling Efficiency with Calcium Bromide : Tethys Chemical [tethyschemical.com]

- 22. CaBr2 + H2SO4 → CaSO4 + 2 HBr - Balanced equation | Chemical Equations online! [chemequations.com]

- 23. homework.study.com [homework.study.com]

- 24. webqc.org [webqc.org]

- 25. CaBr2 + 2 H2SO4 → CaSO4 + SO2 + 2 H2O + Br2 - Balanced equation | Chemical Equations online! [chemequations.com]

- 26. wfxcchemical.com [wfxcchemical.com]

- 27. atdmdrilling.com [atdmdrilling.com]

- 28. crecompany.com [crecompany.com]

- 29. rockchemicalsinc.com [rockchemicalsinc.com]

- 30. fishersci.com [fishersci.com]

- 31. lobachemie.com [lobachemie.com]

Calcium bromide hexahydrate safety and handling precautions

An In-Depth Technical Guide for the Safe Handling and Management of Calcium Bromide Hexahydrate

Introduction: Contextualizing Calcium Bromide in Research

Calcium bromide (CaBr₂), particularly in its hexahydrate form, is an inorganic salt with significant utility in various scientific and industrial domains. In the realm of research and drug development, its primary application stems from its properties as a high-density, clear brine. It is often employed in creating density gradients for centrifugation, as a component in certain reaction media, and has niche uses in the formulation of specific pharmaceutical preparations.[1] While not acutely toxic, its chemical characteristics—notably its hygroscopic nature and potential to cause serious eye irritation—necessitate a thorough understanding of its safety profile and handling requirements.[2][3]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is designed for laboratory professionals who handle this chemical, moving beyond mere procedural steps to explain the scientific rationale behind each precaution. By fostering a deeper understanding of the material's properties, we aim to build a self-validating system of safety that protects researchers, maintains experimental integrity, and ensures environmental compliance.

Section 1: Physicochemical Properties and Hazard Causality

A foundational understanding of a chemical's properties is the first step in a robust safety protocol. The behavior of this compound under various conditions dictates the specific handling and storage measures required.

Calcium bromide is a salt that is very soluble in water and exists as a white, deliquescent crystalline powder that readily absorbs moisture from the atmosphere to form the hexahydrate.[4][5] This hygroscopic nature is a critical handling consideration; improper storage can lead to the caking of the solid and alteration of its physical properties, potentially impacting experimental accuracy.[4][6] When heated, it can decompose, releasing toxic and corrosive fumes of hydrogen bromide.[7][8][9]

| Property | Value | Source |

| Chemical Formula | CaBr₂ · 6H₂O | [10] |

| Molar Mass | 307.98 g/mol (hexahydrate) | [1] |

| Appearance | White, odorless, hygroscopic crystals or powder | [4][11] |

| Melting Point | 730 °C / 1346 °F (anhydrous) | [7][9] |

| Solubility in Water | Highly soluble | [5][7] |

| pH | 6.5 - 8.0 (for a 52% solution) | |

| Stability | Stable under normal conditions, but hygroscopic | [7][9] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound is classified as hazardous, primarily due to its potential to cause severe eye damage.[12][13]

| GHS Classification | Details |

| Hazard Class | Serious Eye Damage/Eye Irritation, Category 1 |

| Signal Word | Danger |

| Pictogram | Corrosion (GHS05) |

| Hazard Statements | H318: Causes serious eye damage.[14] |

| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.[12][15] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][9] P310: Immediately call a POISON CENTER or doctor.[9] |

While the primary GHS classification focuses on eye damage, prolonged or repeated skin contact may cause irritation or dermatitis.[3][8] Inhalation of dust can irritate the respiratory tract, and ingestion may cause gastrointestinal upset.[3][8][16]

Section 3: Risk Mitigation through the Hierarchy of Controls

Effective safety management prioritizes the elimination or control of hazards at their source. Relying solely on Personal Protective Equipment (PPE) is the least effective control measure and should be the final line of defense. The hierarchy of controls provides a systematic approach to mitigating risks associated with handling this compound.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies from most to least effective.

-

Elimination/Substitution: For most applications requiring a high-density salt solution, eliminating calcium bromide may not be feasible. However, a risk assessment should always consider if a less hazardous alternative (e.g., a salt not classified as causing serious eye damage) could achieve the same experimental outcome.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For calcium bromide, this is the most critical level of control.

-

Ventilation: Use in a well-ventilated area.[3][11] When weighing the powder, which can create dust, use a chemical fume hood or a ventilated balance enclosure (VBE).[2][17] This prevents inhalation of airborne particles.

-

Eyewash Stations: An ANSI-compliant eyewash station must be immediately accessible in any area where calcium bromide is handled.[12][13] The severe eye hazard classification makes this non-negotiable.

-

-

Administrative Controls: These are work policies and procedures that reduce exposure.

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all tasks involving calcium bromide, including weighing, solution preparation, and spill cleanup.

-

Training: Ensure all personnel are trained on the hazards, handling procedures, and emergency responses outlined in the Safety Data Sheet (SDS) and this guide.[15]

-

Hygiene: Always wash hands thoroughly with soap and water after handling.[2][18] Do not eat, drink, or smoke in areas where chemicals are used.[8]

-

-

Personal Protective Equipment (PPE): PPE is required to protect against exposures that cannot be eliminated through other controls.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8][11] A face shield should be worn over goggles when there is a significant risk of splashing, such as when preparing concentrated solutions or handling large quantities.[1][15]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[8][11] Inspect gloves for integrity before each use.[2][15] A lab coat or other protective clothing is also required to prevent skin contact.[7][13]

-

Respiratory Protection: Under conditions of normal use with adequate engineering controls (i.e., a fume hood), respiratory protection is typically not required. However, if dust cannot be controlled, a NIOSH-approved particulate respirator (e.g., N95) should be used.[8][11]

-

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to standardized procedures is essential for safety and experimental reproducibility.

Storage Protocol

The primary driver for storage requirements is the chemical's hygroscopic nature and its incompatibility with strong oxidizing agents.[1][7][9]

-

Container: Keep the container tightly closed to prevent the absorption of atmospheric moisture.[2][7][9][15][18]

-

Location: Store in a cool, dry, and well-ventilated area.[2][3][7][9][18]

-

Segregation: Store separately from strong oxidizing agents and strong acids.[1][8][9][12] Reaction with strong acids can produce corrosive hydrogen bromide fumes.[8][9]

Experimental Protocol: Preparation of a 1M Aqueous Solution

This protocol outlines the steps for safely preparing a solution, integrating the controls discussed previously.

-

Pre-use Inspection: Verify that a certified safety shower and eyewash station are accessible and unobstructed.

-

Don PPE: At a minimum, don a lab coat, chemical safety goggles, and nitrile gloves. If a significant amount of dust is anticipated, consider a face shield and a particulate respirator.

-

Work Area Setup: Perform all weighing and initial dissolution steps inside a chemical fume hood or ventilated enclosure.

-

Weighing: Place a weigh boat on a tared analytical balance. Carefully scoop the required amount of this compound (307.98 g for 1L of 1M solution) into the weigh boat. Avoid generating dust.

-

Dissolution: Add the weighed powder to a beaker containing approximately 80% of the final desired volume of deionized water. The dissolution is exothermic, so add the solid to the water slowly while stirring with a magnetic stir bar. Never add water to the solid.

-

Final Volume: Once the solid is fully dissolved and the solution has cooled to room temperature, transfer it to a volumetric flask. Rinse the beaker with deionized water and add the rinsate to the flask. Add deionized water to the calibration mark.

-

Labeling: Immediately label the container with the chemical name ("Calcium Bromide"), concentration (1M), date, and your initials.

-

Cleanup: Dispose of the weigh boat and any contaminated wipes in the appropriate solid waste stream. Clean the work area thoroughly.

-

Doff PPE: Remove gloves and other PPE, and wash hands thoroughly.

Section 5: Emergency Response Procedures

Prompt and correct action during an emergency can significantly mitigate harm.

First Aid Measures

The following table summarizes the immediate first aid response to an exposure. In all cases of significant exposure, seek medical attention and provide the Safety Data Sheet to the responding personnel.[2][15][18]

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[7][14][16] Remove contact lenses if present and easy to do.[2][18] Seek immediate medical attention. [9][14] |

| Skin Contact | Remove contaminated clothing.[8][16] Flush skin with plenty of soap and water for at least 15 minutes.[2][15][16] Seek medical attention if irritation develops or persists.[7][16] |

| Inhalation | Move the person to fresh air.[16][18] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[16] Seek medical attention if symptoms appear.[7][16] |

| Ingestion | Do NOT induce vomiting.[7][8][16] Rinse mouth with water.[2][15][18] If the person is conscious and alert, give 2-4 cupfuls of water or milk to drink.[16] Seek immediate medical attention.[7] |

Spill and Leak Response

A calm and methodical response is crucial for managing a chemical spill. The appropriate procedure depends on the scale of the spill.

Caption: A decision-making workflow for responding to a this compound spill.

For solid spills, it is recommended to moisten the material slightly before sweeping to prevent dust from becoming airborne.[8][11] Never use a dry-sweeping method on a large quantity of spilled powder. Prevent spilled material from entering waterways or sewers.[3][7]

Firefighting Measures

This compound is not combustible.[8] However, in the event of a fire in the surrounding area, use an extinguishing agent suitable for the primary fire source (e.g., water spray, carbon dioxide, dry chemical).[7][16][18] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear, as thermal decomposition can release toxic and corrosive hydrogen bromide gas.[3][7][9][13][16]

Section 6: Waste Management and Disposal

All chemical waste must be managed in accordance with local, state, and federal regulations.[18]

-

Collection: Collect all waste calcium bromide and materials contaminated with it (e.g., paper towels, gloves, weigh boats) in a dedicated, sealed, and clearly labeled waste container.[19]

-

Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[19]

-

Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[2][19] Do not dispose of calcium bromide down the drain or in the regular trash.[2][3][15][17] Contaminated packaging should be disposed of in the same manner as the unused product.[2][15][19]

References

- Material Safety Data Sheet (MSDS) for Calcium Bromide. (n.d.). ATDM Co.

- CALCIUM BROMIDE HYDRATE EXTRA PURE Safety Data Sheet. (2024). Loba Chemie.

- Calcium Bromide. (n.d.). PubChem.

- Material Safety Data Sheet - CALCIUM BROMIDE SOLUTION 52 % (CaBr2). (n.d.). Chemcon Speciality Chemicals Pvt. Ltd.

- Calcium bromide Safety Data Sheet. (2025). ChemSrc.

- Calcium bromide SDS. (n.d.). ECHEMI.

- Calcium bromide Safety Data Sheet. (2025). ChemicalBook.

- ICSC 1628 - CALCIUM BROMIDE. (n.d.). International Chemical Safety Cards (ICSCs).

- Calcium Bromide Hydrate MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.

- SAFETY DATA SHEET - Calcium bromide hydrate. (2021). Thermo Fisher Scientific.

- Calcium bromide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

- Safety data sheet - calcium bromide brine. (n.d.). MsdsDigital.com.

- Environmental Impact and Safety of Using Calcium Bromide in Oil Well Drilling. (2024).

- SAFETY DATA SHEET - CALCIUM CHLORIDE HEXAHYDRATE. (2014). Philip Harris Ltd.